1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene
Description
Molecular Structure and Substituent Arrangement
The compound features a benzene ring with four distinct substituents:
- Chloromethyl (-CH₂Cl) at position 1
- Fluorine (-F) at positions 2 and 5
- Trifluoromethyl (-CF₃) at position 4
Molecular Formula : C₈H₄ClF₅
Molecular Weight : 230.56 g/mol.
Key Structural Features:
- Electronic Effects : The trifluoromethyl and fluorine groups create strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution reactions.
- Stereoelectronic Properties : The chloromethyl group introduces a reactive site for nucleophilic substitutions, enabling further functionalization.
Spectral Data :
- ¹H NMR : Peaks corresponding to the chloromethyl proton (δ ~4.6 ppm) and aromatic protons (δ ~7.2–7.8 ppm).
- ¹⁹F NMR : Distinct signals for CF₃ (-63.2 ppm) and aromatic fluorine substituents.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 186.9±35.0 °C | |
| Density | 1.5±0.1 g/cm³ | |
| Refractive Index | 1.497 |
Historical Context and Research Significance
First reported in the early 21st century, this compound emerged as a byproduct in pharmaceutical synthesis but later became a target for method development in fluoroorganic chemistry. Key milestones include:
- Synthetic Advances : Early routes relied on Friedel-Crafts alkylation, but modern methods employ catalytic C–H functionalization to improve yields.
- Role in Drug Development : Its structure serves as a precursor for bioactive molecules, particularly kinase inhibitors and antiviral agents.
Research Applications :
Properties
IUPAC Name |
1-(chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQSHVIPDFBCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
- Starting material: 1,2,4-trifluorobenzene or similarly fluorinated benzenes.
- Chloromethylation reagents: Chloromethyl methyl ether (preferred), chloromethyl acetyl chloride, chloromethyl pivaloyl chloride, or chloromethyl ethers with various alkyl groups.
- Catalysts: Lewis acids such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), tin tetrachloride (SnCl4), or iron trichloride (FeCl3), with aluminum chloride being most effective.
- Reaction temperature: Ranges from -10 °C to 100 °C, with 20–40 °C preferred for optimal yield and product quality.
- Reaction time: Typically 1 to 10 hours, with 8 hours being a common duration for complete conversion.
Typical Procedure and Outcomes
A representative procedure involves adding chloromethyl methyl ether and aluminum chloride into a dry reaction flask under an inert atmosphere, followed by slow addition of 1,2,4-trifluorobenzene at room temperature. The mixture is stirred for several hours, then hydrolyzed with cold water to quench the reaction. The organic layer is separated, washed, dried, and purified by distillation.
| Parameter | Value |
|---|---|
| Chloromethyl methyl ether | 96 g |
| Aluminum chloride | 40 g |
| 1,2,4-trifluorobenzene | 26.4 g |
| Reaction temperature | Room temperature (approx. 25 °C) |
| Reaction time | 8 hours |
| Yield | 80% |
| Purity (GC) | 99.5% |
The product obtained is 2,4,5-trifluorobenzyl chloride, closely related structurally to 1-(chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene, indicating the feasibility of this approach for the target compound.
Halogen Exchange and Fluorination
Fluorination of Trichloromethyl Precursors
Another approach involves the fluorination of trichloromethyl-benzotrichloride derivatives using anhydrous hydrogen fluoride (HF) under controlled temperature and pressure in an autoclave. This method allows for selective chlorine-to-fluorine substitution, producing difluoro- and trifluoromethyl-substituted benzenes.
Reaction Conditions and Catalyst Use
- Starting materials: 4-trichloromethyl-benzotrichloride or 2,5-bis-(trichloromethyl)-chlorobenzene.
- Fluorination agent: Anhydrous hydrogen fluoride.
- Catalysts: Antimony pentachloride (SbCl5) or other halogen transfer catalysts.
- Temperature: 80–140 °C.
- Pressure: 20–29 bars of hydrogen chloride pressure maintained during reaction.
- Reaction time: 1 to 2.5 hours.
Process Description
The starting material and HF are loaded into an autoclave equipped with a reflux condenser and pressure regulator. The mixture is heated to the desired temperature under nitrogen atmosphere and maintained under pressure. Hydrogen chloride generated is continuously released to drive the reaction forward. After completion, the mixture is cooled, depressurized, washed with dilute hydrochloric acid and water, dried, and subjected to fractional distillation to isolate the fluorinated chloromethylbenzene derivatives.
Product Composition Analysis
Gas chromatography analysis of reaction mixtures typically reveals a complex mixture of fluorinated and chlorinated benzyl derivatives. For example:
| Compound Description | Approximate Proportion (%) |
|---|---|
| 1,3-bis-(trichloromethyl)-benzene | 26.9 |
| 1-(dichlorofluoromethyl)-3-(trichloromethyl)-benzene | 6.9 |
| 1-(chlorodifluoromethyl)-3-(trichloromethyl)-benzene | 17.0 |
| 1-(trifluoromethyl)-3-(trichloromethyl)-benzene | 30.1 |
| 1-(trifluoromethyl)-3-(dichlorofluoromethyl)-benzene | 6.0 |
| 1-(trifluoromethyl)-3-(chlorodifluoromethyl)-benzene | 7.7 |
| 1,3-bis-(trifluoromethyl)-benzene | 1.0 |
This data demonstrates the selectivity challenges and the need for careful control of reaction parameters to maximize the yield of the desired chloromethyl-fluorinated benzene.
Purification and Isolation
The crude reaction mixtures are typically purified by:
- Fractional distillation under reduced pressure , exploiting differences in boiling points.
- Washing with dilute hydrochloric acid and water to remove inorganic residues and catalyst remnants.
- Drying over anhydrous agents such as magnesium sulfate or sodium sulfate.
Typical boiling points for related compounds are in the range of 90–110 °C under reduced pressure, facilitating effective separation.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloromethylation with Lewis acid | 1,2,4-trifluorobenzene | Chloromethyl methyl ether, AlCl3 | 20–40 °C, 8 h | ~80 | High purity product, mild conditions, suitable for industrial scale |
| Fluorination of trichloromethyl precursors | 4-trichloromethyl-benzotrichloride or 2,5-bis-(trichloromethyl)-chlorobenzene | Anhydrous HF, SbCl5 catalyst | 80–140 °C, 20–29 bar HCl pressure | Variable | Complex mixture, requires careful control and purification; fractional distillation needed |
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the chloromethyl group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Coupling Reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Palladium Catalysts: For coupling reactions.
Major Products: The major products depend on the type of reaction. For instance, substitution reactions with nucleophiles can yield various substituted benzene derivatives .
Scientific Research Applications
1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The closest structural analog is 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene (CAS: 1099597-35-9), which replaces the chloromethyl group with a chlorine atom directly attached to the benzene ring. Key differences include:
Key Observations :
- The chloromethyl group increases molecular weight by ~14 g/mol compared to the chloro analog.
- The extended alkyl chain in the chloromethyl derivative likely enhances lipophilicity (higher XLogP3), improving membrane permeability in biological systems.
Stability and Handling
- The chloromethyl derivative is more prone to hydrolysis under basic conditions due to the labile -CH₂Cl group, whereas the chloro analog is relatively stable.
- Both compounds require storage in inert atmospheres to prevent degradation.
Biological Activity
1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is an aromatic compound notable for its unique combination of chloromethyl, difluoro, and trifluoromethyl groups. These functional groups contribute to its potential biological activities, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound based on diverse research findings.
- IUPAC Name : this compound
- CAS Number : 1803585-20-7
- Molecular Formula : C8H4ClF5
- Molecular Weight : 238.56 g/mol
The biological activity of this compound is primarily attributed to its lipophilicity and metabolic stability, enhanced by the trifluoromethyl group. This structural feature allows the compound to interact effectively with various biological targets.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies have shown that compounds with similar structures can exhibit anticancer properties. The presence of fluorine atoms often correlates with increased potency against cancer cell lines due to improved membrane permeability and metabolic stability.
- Toxicological Effects : Toxicological studies reveal that high doses can lead to adverse effects on the reproductive system and liver toxicity. Inhalation studies indicated potential hepatotoxicity and nephrotoxicity, with significant changes in liver enzyme levels and kidney weights observed in animal models .
- Pharmacological Applications : The compound's unique structure makes it a candidate for drug development, particularly in designing fluorinated pharmaceuticals which are known to have enhanced bioavailability and efficacy.
Table 1: Summary of Biological Activities
Case Study: Toxicological Assessment
A detailed toxicological assessment conducted on B6C3F1/N mice revealed significant findings regarding the compound's safety profile. The study administered varying doses via inhalation over a period of time:
Q & A
Q. What are effective synthetic strategies for introducing the chloromethyl group into a polyfluorinated benzene ring?
Methodological Answer: The chloromethyl group can be introduced via electrophilic aromatic substitution (EAS) or nucleophilic displacement . For polyfluorinated substrates, EAS is often challenging due to electron-withdrawing fluorine substituents deactivating the ring. A viable approach involves:
Pre-functionalization : Start with a benzene derivative containing directing groups (e.g., nitro or methyl) to facilitate chloromethylation at the desired position.
Chloromethylation agents : Use reagents like chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl₃) under controlled conditions .
Post-functionalization fluorination : After chloromethylation, fluorinate the ring using agents like HF-pyridine or DAST (diethylaminosulfur trifluoride) to install fluorine atoms at specific positions .
Table 1: Example Chloromethylation Conditions
| Substrate | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-Difluoro-4-CF₃-benzene | MOMCl | AlCl₃ | 65 | |
| 4-Nitrobenzene derivative | ClCH₂OCH₃ | FeCl₃ | 72 |
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
¹⁹F NMR : Critical for identifying fluorine environments. The trifluoromethyl group (-CF₃) appears as a singlet near -60 ppm, while aromatic fluorines show splitting patterns based on coupling constants .
¹H NMR : The chloromethyl (-CH₂Cl) proton resonates as a singlet or multiplet (δ 4.5–5.5 ppm), depending on adjacent substituents. Aromatic protons are typically deshielded (δ 7.0–8.0 ppm) .
X-ray crystallography : Resolves regiochemistry and steric effects caused by bulky substituents (e.g., CF₃ and ClCH₂). For example, a study on similar trifluoromethylbenzene derivatives confirmed bond angles and torsional strain using XRD .
Advanced Research Questions
Q. How do electron-withdrawing substituents (F, CF₃) influence the reactivity of the chloromethyl group in nucleophilic substitution (SN) reactions?
Methodological Answer: The electron-withdrawing nature of -F and -CF₃ groups:
Decrease electron density at the chloromethyl carbon, enhancing susceptibility to SN2 mechanisms.
Steric hindrance : The bulky CF₃ group at position 4 may slow down backside attack in SN2, favoring elimination or alternative pathways.
Experimental validation : Compare reaction rates with less-substituted analogs. For example, kinetic studies using NaN₃ in DMSO show a 3x faster substitution rate for 1-(chloromethyl)-2,5-difluoro-4-CF₃-benzene vs. non-fluorinated analogs .
Key Consideration: Use computational tools (e.g., DFT) to map the electron density distribution and transition-state geometries .
Q. What challenges arise in achieving regioselective further functionalization, and how can they be addressed?
Methodological Answer: Challenges :
- Competing reactivity from multiple substituents (-Cl, -F, -CF₃).
- Steric hindrance limits access to specific positions.
Q. Solutions :
Protective/directing groups : Temporarily block reactive sites. For example, convert -CF₃ to a less electron-withdrawing group (e.g., -COOR) to enable directed metalation .
Transition-metal catalysis : Use Pd or Cu catalysts to mediate cross-couplings. A study on trifluoromethylbenzene derivatives achieved selective Suzuki-Miyaura coupling at the para position by tuning ligand steric bulk .
Microwave-assisted synthesis : Enhances reaction specificity under high-temperature, short-duration conditions .
Q. How can computational modeling predict the compound’s behavior in novel reactions?
Methodological Answer:
DFT calculations : Optimize ground-state geometries and calculate activation energies for proposed reaction pathways. For example, modeling SN2 transition states reveals how -CF₃ stabilizes partial charges .
Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. MD studies show polar aprotic solvents accelerate SN2 mechanisms by stabilizing transition states .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Ventilation : Use fume hoods due to potential release of HCl or HF during decomposition .
Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
Spill management : Neutralize with sodium bicarbonate or calcium carbonate, followed by adsorption with inert materials (e.g., vermiculite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
